(2-(Benzyloxy)phenyl)methanamine chemical properties and structure
(2-(Benzyloxy)phenyl)methanamine chemical properties and structure
An In-depth Technical Guide to (2-(Benzyloxy)phenyl)methanamine
Abstract: This technical guide provides a comprehensive overview of (2-(Benzyloxy)phenyl)methanamine, a versatile primary amine with significant applications in organic synthesis and medicinal chemistry. The document details its chemical and physical properties, molecular structure, spectroscopic characteristics, synthesis protocols, and key applications, particularly in drug discovery. This guide is intended for researchers, chemists, and professionals in the field of drug development, offering both foundational knowledge and practical insights into the utilization of this compound.
Chemical Identity and Properties
(2-(Benzyloxy)phenyl)methanamine, also known by its IUPAC name (2-phenylmethoxyphenyl)methanamine, is an organic compound featuring a benzylamine core substituted with a benzyloxy group at the ortho position of the phenyl ring.[1] This unique structural arrangement imparts specific reactivity and makes it a valuable building block in the synthesis of more complex molecules.[2][3]
The fundamental properties of this compound are summarized in the table below, compiled from authoritative chemical databases.[1]
| Identifier | Value | Source |
| IUPAC Name | (2-phenylmethoxyphenyl)methanamine | PubChem[1] |
| Synonyms | 2-Benzyloxybenzylamine, [2-(Benzyloxy)phenyl]methanamine | PubChem[1] |
| CAS Number | 108289-24-3 | PubChem[1] |
| Molecular Formula | C₁₄H₁₅NO | PubChem[1] |
| Molecular Weight | 213.27 g/mol | PubChem[1] |
| Appearance | Not specified, likely a liquid or low-melting solid | General knowledge |
| Hydrochloride Salt MW | 249.74 g/mol | Santa Cruz Biotechnology[4] |
Molecular Structure and Spectroscopic Analysis
The structure of (2-(Benzyloxy)phenyl)methanamine is characterized by three key functional groups: a primary amine (-CH₂NH₂), a phenyl ring, and a benzyloxy ether (-OCH₂Ph). The ortho-substitution pattern influences the molecule's conformation and reactivity.
Caption: 2D structure of (2-(Benzyloxy)phenyl)methanamine.
Spectroscopic methods are essential for the verification of the structure and purity of (2-(Benzyloxy)phenyl)methanamine. While specific spectral data for this exact compound is not widely published in aggregated databases, the expected signals can be inferred from its constituent parts.
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¹H NMR: Protons on the aminomethyl group (-CH₂NH₂) would appear as a singlet, integrating to 2H. The benzylic protons (-OCH₂Ph) would also produce a singlet, integrating to 2H. The aromatic protons on the two phenyl rings would show complex multiplets in the aromatic region of the spectrum.
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¹³C NMR: The spectrum would show 14 distinct carbon signals, corresponding to the different carbon environments in the molecule. The chemical shifts would be characteristic of the aminomethyl, benzylic, and aromatic carbons.
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IR Spectroscopy: Key vibrational bands would include N-H stretching for the primary amine, C-H stretching for the aromatic and aliphatic groups, and C-O stretching for the ether linkage.
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Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z = 213.27.
Synthesis and Reactivity
A common synthetic route to (2-(Benzyloxy)phenyl)methanamine involves the reduction of the corresponding nitrile, 2-(benzyloxy)benzonitrile. This transformation can be achieved using various reducing agents, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
A generalized workflow for the synthesis is presented below.
Caption: General synthesis workflow for (2-(Benzyloxy)phenyl)methanamine.
The primary amine functionality makes (2-(Benzyloxy)phenyl)methanamine a versatile nucleophile. It can undergo a variety of reactions, including N-alkylation, acylation, and reductive amination, to form more complex secondary and tertiary amines, amides, and other derivatives. The benzyloxy group is a stable ether but can be cleaved under hydrogenolysis conditions, which would also affect the benzylamine moiety.
Key Applications in Drug Development and Research
The (2-(Benzyloxy)phenyl)methanamine scaffold is of significant interest in medicinal chemistry. Its derivatives have been explored for various therapeutic targets.
A notable application is in the development of inhibitors for Coactivator-associated arginine methyltransferase 1 (CARM1), which is a promising target for cancer therapy.[3] A recent study published in the Journal of Medicinal Chemistry described the development of potent and selective CARM1 inhibitors based on the (2-(Benzyloxy)phenyl)methanamine framework for the treatment of melanoma.[2][3] In this research, chemical modifications of a lead compound containing this scaffold led to the discovery of a derivative with remarkable potency (IC₅₀ = 2 ± 1 nM) and significant antiproliferative effects against melanoma cell lines.[2][3] This derivative also demonstrated good antitumor efficacy in a melanoma xenograft model, highlighting the potential of this chemical scaffold in oncology drug discovery.[3]
The structural motif is also present in compounds investigated as antagonists for the androgen receptor, which is a key target in the treatment of prostate cancer.[5]
Experimental Protocol: Synthesis of (2-(Benzyloxy)phenyl)methanamine via Nitrile Reduction
This protocol describes a representative procedure for the synthesis of (2-(Benzyloxy)phenyl)methanamine from 2-(benzyloxy)benzonitrile using lithium aluminum hydride (LiAlH₄).
Disclaimer: This protocol is for informational purposes only and should be performed by qualified personnel in a properly equipped chemical laboratory. Appropriate personal protective equipment (PPE) must be worn.
Materials:
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2-(Benzyloxy)benzonitrile
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Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Distilled water
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15% Sodium hydroxide solution
-
Anhydrous magnesium sulfate (MgSO₄)
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Diethyl ether or Dichloromethane (for extraction)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate (for chromatography)
Procedure:
-
Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with a suspension of LiAlH₄ (1.2 equivalents) in anhydrous THF under a nitrogen atmosphere.
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Addition of Starting Material: A solution of 2-(benzyloxy)benzonitrile (1.0 equivalent) in anhydrous THF is added dropwise to the stirred suspension of LiAlH₄ at 0 °C. The rate of addition should be controlled to manage the exothermic reaction.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
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Quenching: The reaction is cooled to 0 °C in an ice bath. The excess LiAlH₄ is quenched by the slow, sequential addition of water (x mL), followed by 15% aqueous NaOH (x mL), and finally water again (3x mL), where x is the mass of LiAlH₄ in grams (Fieser workup). This procedure is crucial for safely neutralizing the reactive hydride and precipitating the aluminum salts.
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Filtration and Extraction: The resulting white precipitate is filtered off and washed with THF or another suitable solvent. The filtrate is collected, and the solvent is removed under reduced pressure. The aqueous layer is extracted with diethyl ether or dichloromethane (3x).
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Drying and Concentration: The combined organic extracts are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated in vacuo to yield the crude product.
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Purification: The crude amine is purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes, to afford the pure (2-(Benzyloxy)phenyl)methanamine.
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Characterization: The structure and purity of the final product should be confirmed by NMR, IR, and mass spectrometry.
Safety and Handling
(2-(Benzyloxy)phenyl)methanamine and its related compounds should be handled with care. Primary amines can be corrosive and may cause skin and eye irritation.[6][7] It is recommended to handle this chemical in a well-ventilated fume hood and to wear appropriate personal protective equipment, including safety goggles, gloves, and a lab coat.[7][8] Specific safety data may vary by supplier, and the Safety Data Sheet (SDS) should always be consulted before use.[6][7][8]
References
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PubChem. (2-(Benzyloxy)phenyl)methanamine. National Center for Biotechnology Information. [Link]
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Wikipedia. Benzylamine. [Link]
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PubChem. (Benzyloxy)(methyl)amine. National Center for Biotechnology Information. [Link]
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Journal of Medicinal Chemistry. Development of (2-(Benzyloxy)phenyl)methanamine Derivatives as Potent and Selective Inhibitors of CARM1 for the Treatment of Melanoma. ACS Publications. [Link]
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PubMed. Development of (2-(Benzyloxy)phenyl)methanamine Derivatives as Potent and Selective Inhibitors of CARM1 for the Treatment of Melanoma. National Library of Medicine. [Link]
- Google Patents.
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SpectraBase. [4-(Benzyloxy)phenyl]methanamine. [Link]
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PubMed. Discovery of N-(4-(Benzyloxy)-phenyl)-sulfonamide Derivatives as Novel Antagonists of the Human Androgen Receptor Targeting the Activation Function 2. National Library of Medicine. [Link]
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